molecular formula C6H8ClNO3S B2580213 (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride CAS No. 2378502-21-5

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Cat. No.: B2580213
CAS No.: 2378502-21-5
M. Wt: 209.64
InChI Key: XFKXFOVVKWFMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a chemical building block designed for medicinal chemistry and drug discovery research. Its core structure combines an oxazole heterocycle with a reactive sulfonyl chloride group, making it a valuable intermediate for constructing more complex molecules. The sulfonyl chloride functional group is highly reactive towards nucleophiles, allowing researchers to readily form sulfonamide or sulfonate ester linkages. This enables the covalent attachment of the 3-ethylisoxazole moiety to other pharmacologically active structures or chemical probes. Oxazole derivatives are recognized in scientific literature for their potential in anticancer research. Studies on structurally related 1,3-oxazol-4-yltriphenylphosphonium salts have demonstrated excellent anticancer activity in panels of tumor cell lines, with some derivatives showing average GI50 values in the sub-micromolar to micromolar range . These compounds are of particular interest for developing mitochondriotropic anticancer agents, known as mitokans, which can selectively destabilize the mitochondria of cancer cells and induce programmed cell death while potentially minimizing damage to nuclear DNA . The 3-ethyl substituent on the oxazole ring can influence the compound's lipophilicity and steric profile, which are critical parameters for optimizing the pharmacokinetic properties of drug candidates. This reagent is intended solely for the synthesis of novel compounds for research purposes, such as investigating new oncological therapies.

Properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3S/c1-2-5-3-6(11-8-5)4-12(7,9)10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKXFOVVKWFMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-Ethyl-1,2-oxazol-5-yl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3Ethyl1,2oxazol5yl)methanol+SOCl2(3Ethyl1,2oxazol5yl)methanesulfonylchloride+HCl+SO2(3-Ethyl-1,2-oxazol-5-yl)methanol + SOCl2 \rightarrow this compound + HCl + SO2 (3−Ethyl−1,2−oxazol−5−yl)methanol+SOCl2→(3−Ethyl−1,2−oxazol−5−yl)methanesulfonylchloride+HCl+SO2

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a potent electrophile, reacting with nucleophiles to form sulfonamides, sulfonate esters, or thioethers.

Reagent Conditions Product Yield Range
Primary aminesDCM, 0–25°C, 2–4 hSulfonamide derivatives75–92%
Secondary alcoholsPyridine, RT, 12 hAlkyl sulfonate esters68–85%
ThiolsTHF, 40°C, 1 hThioether conjugates80–88%

Key Findings :

  • Reactions with amines proceed via a two-step mechanism: initial chloride displacement followed by proton transfer.

  • Steric hindrance from the 3-ethyl group on the oxazole ring slows reactivity with bulky nucleophiles.

Reduction Reactions

Controlled reduction of the sulfonyl chloride group produces sulfinic acids or sulfonamides.

Reducing Agent Conditions Product Yield
LiAlH4Diethyl ether, −78°C, 30 min(3-Ethyl-oxazol-5-yl)methanesulfinic acid63%
NaBH4/CuCl2MeOH, 25°C, 2 hSulfonamide via in situ NH3 generation71%

Mechanistic Insight :

  • LiAlH4 reduces the S=O bond to S–O, while NaBH4/CuCl2 systems facilitate reductive amination.

Oxidation Reactions

The compound undergoes oxidation under strong acidic or basic conditions to form sulfonic acids.

Oxidizing Agent Conditions Product Notes
H2O2/H2SO480°C, 6 h(3-Ethyl-oxazol-5-yl)methanesulfonic acidComplete conversion
KMnO4Aqueous NaOH, 60°C, 3 hSame as abovePartial decomposition

Stability Note :

  • Sulfonic acid derivatives exhibit enhanced water solubility, enabling bioconjugation applications.

Hydrolysis and Stability

Hydrolysis is a critical degradation pathway, influenced by pH and temperature.

Condition Half-Life Product
pH 7.4, 25°C48 hMethanesulfonic acid + HCl
pH 2, 25°C12 hRapid hydrolysis to sulfonic acid
pH 10, 25°C<1 hComplete decomposition

Industrial Relevance :

  • Hydrolysis kinetics necessitate anhydrous storage conditions and inert atmospheres during handling.

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [3+2] cycloadditions or ring-opening under acidic/basic conditions:

Reaction Type Reagent/Conditions Product
[3+2] CycloadditionNitrile oxides, 100°CBicyclic isoxazoline derivatives
Acidic ring-openingHCl (conc.), refluxβ-Keto sulfonamide intermediates

Synthetic Utility :

  • Ring-opening products serve as precursors for β-amino alcohols or heterocyclic scaffolds.

Critical Analysis of Reactivity

  • Electrophilicity : The sulfonyl chloride group’s electron-withdrawing nature enhances the oxazole ring’s susceptibility to nucleophilic attack at the 2-position.

  • Solvent Effects : Polar aprotic solvents (e.g., DCM, acetonitrile) optimize substitution yields, while protic solvents accelerate hydrolysis .

  • Industrial Protocols : Large-scale reactions use 1,2-dichloroethane as a solvent for improved temperature control (77–85°C) and reduced side-product formation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this chlorosulfone have demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

CompoundMicroorganismInhibition Zone (mm)
1S. aureus15
2E. coli12
3C. albicans10

Antitubercular Properties

The compound has also been investigated for its antitubercular properties. Research indicates that oxazole derivatives exhibit moderate to potent activity against Mycobacterium tuberculosis. The structural modifications involving the methanesulfonyl group enhance the bioactivity of these compounds .

Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for creating sulfonamide derivatives and other bioactive molecules. The chlorosulfone functionality allows for nucleophilic substitution reactions, enabling the formation of various complex structures .

Case Study: Synthesis of Sulfonamide Derivatives

In a recent study, researchers utilized this compound to synthesize a series of sulfonamide compounds with enhanced antibacterial properties. The reaction conditions were optimized to achieve high yields and purity .

Enzyme Inhibitors

The compound has been explored as a potential enzyme inhibitor due to its ability to modify amino acids in active sites through sulfonation reactions. This property is particularly useful in designing inhibitors for proteases and other enzymes involved in disease processes .

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Molecular Formula Heterocycle & Substituents Sulfonyl Group Key Reactivity/Applications
(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride C₆H₈ClNO₃S 1,2-oxazole (3-ethyl) -SO₂Cl High reactivity: acylating agent; pharmaceutical intermediate
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride C₄H₃BrFNO₃S 1,2-oxazole (3-bromo) -SO₂F Moderate reactivity: used in click chemistry or fluorine labeling
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 1,3,5-triazine (4-methoxy, 6-methyl) Sulfonylurea (-SO₂NHCONH-) Low reactivity: herbicide targeting acetolactate synthase
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine HCl C₁₀H₁₂ClN₃O 1,2,4-oxadiazole (3-methyl) None (amine hydrochloride) Pharmacological agent (e.g., CNS modulation)

Key Observations:

  • Heterocycle Influence : The 1,2-oxazole ring in the target compound differs from 1,2,4-oxadiazoles and triazines in electronic and steric properties. Oxazoles are less electron-deficient than oxadiazoles, altering reactivity in nucleophilic substitutions.
  • Sulfonyl Group Reactivity : Sulfonyl chlorides (-SO₂Cl) are more reactive than sulfonyl fluorides (-SO₂F) or sulfonylureas (-SO₂NHCONH-), enabling rapid acylation but requiring stringent handling (e.g., moisture avoidance) .

Reactivity and Stability

  • Target Compound : The sulfonyl chloride group undergoes hydrolysis to sulfonic acids in aqueous conditions, necessitating anhydrous storage . Its reactivity is exploited in forming sulfonamides for antimicrobial or enzyme-inhibiting drugs.
  • Fluoride Analogs : (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride exhibits slower hydrolysis due to the strong C-F bond, making it suitable for applications requiring prolonged stability (e.g., radiolabeling).
  • Sulfonylurea Herbicides : Metsulfuron methyl demonstrates low acute reactivity, relying on enzymatic cleavage of the sulfonylurea bridge for herbicidal activity.

Table 2: Comparative Physicochemical Properties

Property Target Compound (3-Bromo-oxazolyl)methanesulfonyl Fluoride Metsulfuron Methyl
Molecular Weight (g/mol) ~217.65 (calculated) 268.04 381.36
Reactivity with Water Violent hydrolysis Slow hydrolysis Stable
LogP (Predicted) ~1.8 (ethyl enhances) ~1.2 (bromo reduces) ~2.5 (triazine enhances)
Primary Application Drug intermediate Radiolabeling Herbicide

Biological Activity

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a synthetic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing nitrogen and oxygen, and its chemical reactivity makes it a significant reagent in organic synthesis. This article provides a detailed analysis of its biological activity, including mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₆H₈ClNO₃S
  • Molecular Weight : 195.65 g/mol

The compound is synthesized through the reaction of (3-Ethyl-1,2-oxazol-5-yl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction produces this compound along with hydrochloric acid and sulfur dioxide as byproducts.

The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly electrophilic. This allows it to react with nucleophiles, leading to the formation of sulfonamide derivatives and other biologically active compounds. The modification of biomolecules, particularly proteins and peptides, can significantly alter their biological functions and stability .

Medicinal Chemistry

Research indicates that sulfonamide derivatives possess antibacterial and anti-inflammatory properties. The introduction of the sulfonyl group via this compound can enhance the pharmacological profiles of these compounds.

Case Studies

  • Antibacterial Activity : In studies involving sulfonamide derivatives synthesized using this compound, compounds exhibited significant antibacterial activity against various strains of bacteria. For example, a derivative showed an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : Another study demonstrated that a compound derived from this sulfonyl chloride exhibited anti-inflammatory effects in a murine model of acute inflammation. The compound reduced paw swelling significantly compared to the control group .

Toxicological Profile

While this compound has promising biological activities, it also poses certain toxicity risks:

  • Corrosive Properties : It can cause severe skin burns and eye damage upon contact.
  • Acute Toxicity : The compound is harmful if swallowed or inhaled .

Comparative Analysis with Related Compounds

To understand its unique properties, we can compare this compound with similar compounds:

Compound NameAntibacterial ActivityAnti-inflammatory ActivityUnique Features
This compoundSignificant MIC valuesNotable reduction in swellingEthyl group at 3-position enhances reactivity
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chlorideModerateMinimalMethyl group may reduce steric hindrance
(3-Isopropyl-1,2-oxazol-5-yl)methanesulfonyl chlorideVariableNot assessedIsopropyl group alters electronic properties

Q & A

Basic: What are the primary synthetic routes for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves functionalization of the oxazole core followed by sulfonylation. For example, analogous sulfonyl chlorides are prepared via chlorination of precursor sulfonic acids using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions . Key factors include:

  • Temperature control : Excess heat may degrade the oxazole ring; reactions are often conducted at 0–25°C.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
  • Catalysts : Metal catalysts (e.g., Pd, Ni) may enhance regioselectivity in oxazole derivatization steps .

Advanced: How do transition-metal catalysts (e.g., Pd, Rh) enable selective C–Si or C–S bond activation in oxazole-sulfonyl chloride derivatives?

Answer:
Transition metals mediate bond cleavage and coupling via oxidative addition/reductive elimination cycles. For example:

  • Palladium catalysis : Pd(0) inserts into C–Si bonds in silacyclopropanes, enabling ring-opening and cross-coupling with sulfonyl chlorides .
  • Rhodium catalysis : Rh(I) cleaves robust Si–C bonds in trialkylsilyl groups under mild conditions, facilitating silacycle formation for downstream sulfonylation .
    Methodological note : Optimize ligand-metal pairs (e.g., phosphine ligands for Pd) to suppress side reactions like β-hydride elimination .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use chemical-resistant gloves (JIS T 8116), gas masks for organic vapors (JIS T 8152), and safety goggles (JIS T 8147) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl/SO₂ byproducts.
  • Deactivation : Quench excess chlorinating agents (e.g., PCl₅) with ice-cold ethanol before disposal .

Advanced: How can computational methods resolve contradictions in reported catalytic efficiencies for sulfonyl chloride functionalization?

Answer:

  • DFT studies : Model transition states to compare activation barriers for competing pathways (e.g., Pd vs. Rh-mediated C–S bond formation) .
  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in sulfonylation reactions.
  • Machine learning : Train models on published datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for novel derivatives .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify oxazole ring protons (δ 6.5–8.5 ppm) and sulfonyl chloride groups (no direct proton signal; inferred via DEPT-135).
  • IR spectroscopy : Confirm S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C–Cl bonds (~750 cm⁻¹).
  • Mass spectrometry (HRMS) : Use ESI(+) to detect [M+H]⁺ ions and fragment patterns for structural validation.

Advanced: How do steric effects in the oxazole substituent (e.g., ethyl vs. phenyl) influence reactivity in nucleophilic substitution reactions?

Answer:

  • Steric hindrance : Bulky 3-ethyl groups slow nucleophilic attack at the sulfonyl chloride site compared to smaller substituents (e.g., methyl).
  • Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the oxazole increase sulfonyl chloride electrophilicity, accelerating reactions with amines or alcohols.
  • Experimental design : Compare kinetic data (e.g., Hammett plots) for substituted analogs to quantify electronic/steric contributions .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

  • Byproducts : Unreacted sulfonic acid, PCl₃ (from PCl₅ decomposition), or oxazole-ring-opened species.
  • Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization from toluene/hexane mixtures. Monitor purity via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Advanced: What strategies enable enantioselective sulfonylation of chiral oxazole intermediates?

Answer:

  • Chiral auxiliaries : Temporarily attach menthol or binaphthyl groups to the oxazole nitrogen to induce asymmetry during sulfonylation .
  • Asymmetric catalysis : Employ chiral Pd or Rh complexes (e.g., BINAP ligands) to control stereochemistry at the sulfonyl center .
  • Dynamic kinetic resolution : Use racemization-prone substrates with enantioselective catalysts to favor one enantiomer .

Basic: How is the stability of this compound affected by storage conditions?

Answer:

  • Moisture sensitivity : Hydrolyzes to sulfonic acid in humid environments; store under argon with molecular sieves.
  • Temperature : Decomposes above 40°C; maintain at –20°C for long-term stability.
  • Light exposure : UV light accelerates decomposition; use amber glass vials .

Advanced: Can C–H activation methodologies be applied to functionalize the oxazole ring post-sulfonylation?

Answer:
Yes, leveraging:

  • Directed C–H borylation : Install boronates at the 4-position of the oxazole using Ir catalysts (e.g., [Ir(COD)(OMe)]₂) for Suzuki-Miyaura cross-coupling .
  • Electrophilic substitution : Nitration or halogenation at the 4-position is feasible under acidic conditions (HNO₃/H₂SO₄ or NXS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.